molecular formula Sn3Sr B14432246 CID 71403243

CID 71403243

Cat. No.: B14432246
M. Wt: 443.8 g/mol
InChI Key: YGFRYTUJPCISNQ-UHFFFAOYSA-N
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Description

No information about the chemical structure, properties, or applications of CID 71403243 is present in the provided evidence. Typically, an introduction would include:

  • Chemical identity: IUPAC name, molecular formula, and structural features.
  • Physicochemical properties: Molecular weight, solubility, logP, etc.
  • Applications: Pharmacological, industrial, or research relevance.

Without these details, further analysis cannot proceed .

Properties

Molecular Formula

Sn3Sr

Molecular Weight

443.8 g/mol

InChI

InChI=1S/3Sn.Sr

InChI Key

YGFRYTUJPCISNQ-UHFFFAOYSA-N

Canonical SMILES

[Sr].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 71403243 involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and medium-high boiling point solvents . The process includes dissolving the phenyl-containing diamine substance and other raw materials in a suitable solvent, followed by a series of chemical reactions under controlled conditions to produce the final product.

Chemical Reactions Analysis

CID 71403243 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

CID 71403243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in the study of cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of high-performance materials and components.

Mechanism of Action

The mechanism of action of CID 71403243 involves its interaction with specific molecular targets and pathways . It binds to hydroxyapatite in bones, inhibiting the activity of osteoclasts and reducing bone resorption. This mechanism is similar to that of other bisphosphonates, which are used to treat conditions such as osteoporosis and bone metastases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Hypothetical Comparison Framework

Property CID 71403243 (Hypothetical) CID 737737 () CID 252137 ()
Molecular Formula Not available C₉H₅BrO₂S C₉H₆BrNO₂
Molecular Weight Not available 257.10 g/mol 240.05 g/mol
Key Functional Groups Not available Benzothiophene-carboxylic acid Indole-carboxylic acid
BBB Permeability Not available Yes Yes
CYP Inhibition Not available CYP1A2 CYP1A2
Similarity Score N/A 0.93 (vs. benzothiophenes) 0.98 (vs. indole derivatives)

Key Findings from Analogous Comparisons

Structural Analogues :

  • Benzothiophene derivatives (e.g., CID 737737) exhibit high similarity to other aromatic sulfonates, with enhanced GI absorption and enzyme inhibition profiles .
  • Indole-carboxylic acids (e.g., CID 252137) show strong BBB permeability, making them candidates for CNS-targeted therapies .

Functional Group Impact :

  • Carboxylic acid groups in both CID 737737 and CID 252137 improve solubility but may reduce passive diffusion across membranes .
  • Bromine substitution in these compounds correlates with increased electrophilic reactivity, influencing toxicity and metabolic stability .

Pharmacological Potential: Compounds with CYP1A2 inhibition (common in both analogues) are often explored for drug-drug interaction studies .

Methodological Notes

The absence of data for this compound highlights critical gaps in the evidence. To address this, the following steps would typically be required:

  • Synthesis and Characterization : Follow protocols in and , including reaction conditions (e.g., solvents, catalysts) and purification methods (e.g., column chromatography) .
  • Data Reporting : Adhere to guidelines in and for tables, figures, and spectral data (e.g., NMR, HPLC) .
  • Reference Standards : Use indexed CAS numbers and PubChem IDs, as outlined in and .

Limitations and Recommendations

Data Gaps : The lack of structural or experimental data for this compound precludes definitive comparisons.

Next Steps :

  • Conduct primary research to synthesize and characterize this compound.
  • Use computational tools (e.g., QSPR modeling, molecular docking) to predict properties and interactions .
  • Cross-reference with databases like PubChem or CCDC for structural analogues .

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